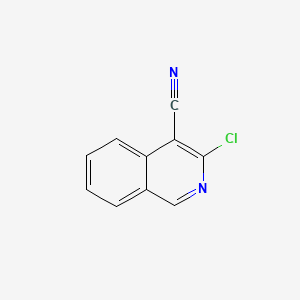

3-Chloroisoquinoline-4-carbonitrile

説明

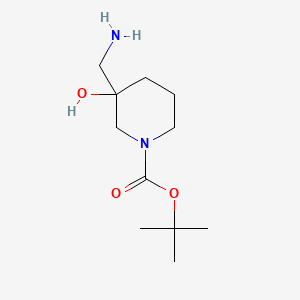

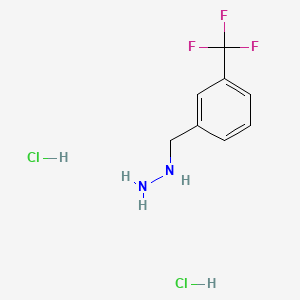

3-Chloroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 . It is a derivative of isoquinoline, a type of nitrogen-containing heterocycle .

Synthesis Analysis

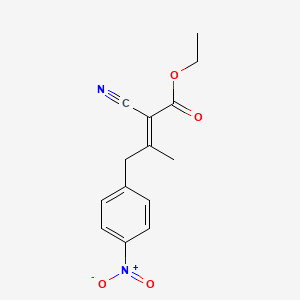

The synthesis of compounds like 3-Chloroisoquinoline-4-carbonitrile often involves multi-component reactions (MCRs), which are methods for creating a variety of heterocyclic compounds . For instance, a very effective Cu3TiO4/g-C3N5 photocatalyst has been introduced for the production of compounds containing chromene-3-carbonitriles .Molecular Structure Analysis

The molecular structure of 3-Chloroisoquinoline-4-carbonitrile consists of a isoquinoline ring with a chlorine atom at the 3rd position and a carbonitrile group at the 4th position .Chemical Reactions Analysis

Chloroquinoline-3-carbonitriles, which include 3-Chloroisoquinoline-4-carbonitrile, have various synthetic methods and chemical reactions . The reactions are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .科学的研究の応用

Organic Light-Emitting Diodes (OLEDs) in Materials Science

Scientific Field

Materials Science

Application Summary

3-Chloroisoquinoline-4-carbonitrile is used in the synthesis of Iridium(III) complexes, which are crucial for the development of efficient near-infrared (NIR) OLEDs. These OLEDs have potential applications in telecommunications, information-secured displays, and photoimmunotherapy .

Methods of Application

The compound is used to functionalize the cyclometalated ligand of Ir(III) phosphors. The process involves three synthetic steps, resulting in deep red to NIR emitters .

Results and Outcomes

OLEDs based on these complexes exhibit a maximum external quantum efficiency (EQE) of 7.2% with emission peaks at 714 nm. The introduction of cyano and alkyl groups to the ligands significantly influences the optoelectronic properties of the complexes .

Photodynamic Therapy in Pharmaceutical Research

Scientific Field

Pharmaceutical Research

Application Summary

In pharmaceutical research, 3-Chloroisoquinoline-4-carbonitrile derivatives are explored for their role in photodynamic therapy, which is a treatment that uses photosensitizing agents, along with light, to kill cancer cells .

Methods of Application

The compound is incorporated into photosensitizers that are activated by NIR light. The specific synthesis methods and the formulation of the photosensitizing agents are proprietary and complex .

Results and Outcomes

The results in this field are promising, with the potential to improve the efficacy of cancer treatments. However, specific quantitative data or statistical analyses are not publicly available due to the ongoing nature of the research .

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

3-Chloroisoquinoline-4-carbonitrile is utilized as a reference standard in analytical chemistry to ensure the accuracy of pharmaceutical testing .

Methods of Application

It is used in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC to identify and quantify substances within a mixture .

Results and Outcomes

The use of this compound as a standard contributes to the high precision and reliability of analytical results, although specific data is dependent on the individual tests being conducted .

Chemical Engineering

Scientific Field

Chemical Engineering

Application Summary

In chemical engineering, 3-Chloroisoquinoline-4-carbonitrile is involved in the synthesis of complex organic compounds, particularly in the development of NIR-emitting materials for various applications .

Methods of Application

The compound is used as a starting material or intermediate in the synthesis processes. The engineering controls and procedures are designed to optimize yield and purity .

Results and Outcomes

The synthesis processes aim to achieve high EQEs for the resulting materials, with the compound playing a critical role in the stability and performance of the final products .

Organic Synthesis

Scientific Field

Organic Synthesis

Application Summary

3-Chloroisoquinoline-4-carbonitrile serves as a building block in organic synthesis, particularly in the construction of complex molecules with potential applications in materials science .

Methods of Application

The compound is used in reactions to create novel structures, leveraging its reactivity with various organic and inorganic reagents .

Results and Outcomes

The outcomes include the successful synthesis of new molecules, with the compound providing a versatile and reactive component that enhances the scope of synthetic chemistry .

Environmental Science

Scientific Field

Environmental Science

Application Summary

While direct applications in environmental science are not extensively documented, the compound’s role in the synthesis of materials used in energy conversion and bioimaging suggests an indirect impact on environmental technologies .

Methods of Application

The compound’s derivatives are used in the development of materials that can contribute to solar energy conversion and environmentally friendly imaging techniques .

Results and Outcomes

The indirect outcomes include advancements in sustainable energy and reduced environmental impact of imaging processes, although specific environmental data is not detailed .

This analysis provides a snapshot of the diverse applications of 3-Chloroisoquinoline-4-carbonitrile across different scientific fields, highlighting its versatility and importance in research and development. Each application is unique and contributes to the advancement of its respective field.

Synthesis of Heterocyclic Compounds in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

3-Chloroisoquinoline-4-carbonitrile is a key intermediate in the synthesis of various heterocyclic compounds that have potential pharmacological activities .

Methods of Application

The compound is used in multi-step synthetic routes involving cyclization reactions to construct heterocyclic frameworks. These processes often require precise control of reaction conditions such as temperature, pH, and solvent choice .

Results and Outcomes

The synthesized heterocyclic compounds are then subjected to biological assays to determine their therapeutic potential. Quantitative data from these assays provide insights into the efficacy and safety profiles of the compounds .

Development of Bioimaging Agents in Biochemistry

Scientific Field

Biochemistry

Application Summary

In biochemistry, derivatives of 3-Chloroisoquinoline-4-carbonitrile are explored for their use as bioimaging agents, particularly in fluorescence imaging to track biological processes .

Methods of Application

These derivatives are conjugated with fluorescent tags and introduced into biological systems. The imaging techniques used include confocal microscopy and fluorescence lifetime imaging microscopy (FLIM) .

Results and Outcomes

The bioimaging agents provide high-resolution images of cellular structures and functions. Quantitative analyses of the fluorescence data help in understanding the dynamics of biological systems .

Agricultural Chemistry for Pest Control

Scientific Field

Agricultural Chemistry

Application Summary

3-Chloroisoquinoline-4-carbonitrile derivatives are investigated for their potential use in pest control as part of agricultural chemistry efforts to develop new insecticides .

Methods of Application

The compound is incorporated into formulations that target specific pests. The application methods vary depending on the pest and crop, including foliar sprays and soil treatments .

Results and Outcomes

The effectiveness of these compounds in pest control is measured through field trials, which provide data on the reduction of pest populations and the impact on crop yields .

Nanotechnology for Drug Delivery Systems

Scientific Field

Nanotechnology

Application Summary

Nanotechnology utilizes 3-Chloroisoquinoline-4-carbonitrile in the design of drug delivery systems that can target specific cells or tissues .

Methods of Application

The compound is used to modify the surface of nanoparticles to enhance their interaction with target cells. Techniques such as nanoprecipitation and emulsion are employed to create these delivery systems .

Results and Outcomes

The targeted drug delivery systems are evaluated for their ability to improve the therapeutic index of drugs. Data from in vitro and in vivo studies are used to assess the efficiency and specificity of the delivery .

Catalysis in Organic Reactions

Scientific Field

Organic Chemistry

Application Summary

3-Chloroisoquinoline-4-carbonitrile is used as a ligand in transition metal catalysis, which facilitates various organic transformations .

Methods of Application

The compound is coordinated to metals like palladium or rhodium to form catalysts. These catalysts are then used in reactions such as cross-coupling and hydrogenation .

Results and Outcomes

The catalytic systems are characterized by their turnover frequency (TOF) and turnover number (TON), which are indicative of their efficiency and longevity in promoting reactions .

Electronic Materials in Semiconductor Research

Scientific Field

Semiconductor Research

Application Summary

In semiconductor research, 3-Chloroisoquinoline-4-carbonitrile is part of the synthesis of organic semiconductors, which are essential for flexible electronics .

Methods of Application

The compound is polymerized or copolymerized with other monomers to create semiconducting materials. The polymerization conditions are optimized for molecular weight and electrical properties .

Results and Outcomes

The resulting semiconductors are tested for their charge carrier mobility and stability. The performance of these materials in electronic devices is quantified through metrics like on/off ratio and threshold voltage .

These additional applications further demonstrate the versatility of 3-Chloroisoquinoline-4-carbonitrile in scientific research, spanning from medicinal chemistry to semiconductor research, each with its unique methods and impactful outcomes.

Photocatalysis in Green Chemistry

Scientific Field

Green Chemistry

Application Summary

3-Chloroisoquinoline-4-carbonitrile is being investigated for its use in photocatalysis to develop environmentally friendly synthetic pathways .

Methods of Application

The compound is used in conjunction with photocatalysts like Cu3TiO4/g-C3N5 to enhance the synthesis of chromene-3-carbonitriles under visible light irradiation .

Results and Outcomes

This photocatalytic method has shown to be highly effective, with good product yields ranging from 82–94%, and the photocatalyst can be reused multiple times without a significant decrease in performance .

Advanced Drug Formulation

Scientific Field

Pharmaceutical Sciences

Application Summary

3-Chloroisoquinoline-4-carbonitrile derivatives are explored for advanced drug formulation, aiming to improve the solubility and bioavailability of pharmaceutical compounds .

Methods of Application

These derivatives are used to modify the physicochemical properties of drugs, which can be crucial for their effectiveness and stability .

Results and Outcomes

The modifications have led to enhanced solubility and stability of the drugs, which is critical for their performance in clinical settings .

Synthesis of Isothiazole Derivatives

Application Summary

The compound is used in the synthesis of isothiazole derivatives, which are important structures in medicinal chemistry .

Methods of Application

3-Chloroisoquinoline-4-carbonitrile is involved in cyclization reactions to form isothiazole rings, which are present in many biologically active molecules .

Results and Outcomes

The synthesis of these derivatives expands the chemical space available for drug discovery and development .

Development of Antimicrobial Agents

Scientific Field

Microbiology

Application Summary

Derivatives of 3-Chloroisoquinoline-4-carbonitrile are being studied for their potential as antimicrobial agents against various pathogens .

Methods of Application

These compounds are tested against a panel of bacteria and fungi to assess their inhibitory effects .

Results and Outcomes

Preliminary results indicate that some derivatives exhibit significant antimicrobial activity, which could lead to the development of new antibiotics .

Chemical Sensors

Application Summary

3-Chloroisoquinoline-4-carbonitrile is used in the design of chemical sensors for the detection of ions or molecules .

Methods of Application

The compound is incorporated into sensor matrices that change their optical or electrical properties upon interaction with the target analyte .

Results and Outcomes

The sensors developed using this compound have shown high sensitivity and selectivity for the intended analytes .

Liquid Crystal Technology

Application Summary

In materials science, 3-Chloroisoquinoline-4-carbonitrile is a component in the synthesis of liquid crystals for display technologies .

Methods of Application

The compound’s derivatives are used to alter the mesophase properties of liquid crystals, affecting their thermal and optical behaviors .

Results and Outcomes

The resulting liquid crystals display improved performance in terms of response time and temperature range, enhancing the quality of display devices .

将来の方向性

Future research could focus on developing more efficient and sustainable methods for the synthesis of 3-Chloroisoquinoline-4-carbonitrile and similar compounds . Additionally, these compounds could be explored for their potential uses in various fields such as photoimmunotherapy, bioprobe/bioimaging, telecommunications, information-secured displays, organic light-emitting diodes (OLEDs), and even solar energy conversion .

特性

IUPAC Name |

3-chloroisoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-9(5-12)8-4-2-1-3-7(8)6-13-10/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANLOZRLOLZWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728705 | |

| Record name | 3-Chloroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroisoquinoline-4-carbonitrile | |

CAS RN |

1256463-73-6 | |

| Record name | 3-Chloroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B567661.png)

![Spiro[4.5]decan-8-ol](/img/structure/B567664.png)

![4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567677.png)

![2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B567682.png)